

Spectroscopic Profile of 3-Phenylquinoxalin-2(1H)-one: A Technical Guide

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Compound of Interest

Compound Name: 3-Phenylquinoxalin-2(1H)-one

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **3-Phenylquinoxalin-2(1H)-one**. This key chemical entity is of significant interest in medicinal chemistry and drug development. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabulated format, accompanied by detailed experimental protocols for its synthesis and characterization.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **3-Phenylquinoxalin-2(1H)-one**, providing a valuable resource for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of **3-Phenylquinoxalin-2(1H)-one**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Solvent
12.57	s	1H	N-H	DMSO-d ₆
8.34–8.27	m	2H	Ar-H	DMSO-d ₆
7.84	d, J = 7.9 Hz	1H	Ar-H	DMSO-d ₆
7.59–7.45	m	4H	Ar-H	DMSO-d ₆
7.37–7.29	m	2H	Ar-H	DMSO-d ₆

s = singlet, d = doublet, m = multiplet

Table 2: ¹³C NMR Spectroscopic Data of **3-Phenylquinoxalin-2(1H)-one**

Chemical Shift (δ) ppm	Assignment	Solvent
154.6	C=O	DMSO-d ₆
154.2	C-N	DMSO-d ₆
135.6	Ar-C	DMSO-d ₆
132.1	Ar-C	DMSO-d ₆
132.0	Ar-C	DMSO-d ₆
130.3	Ar-CH	DMSO-d ₆
130.2	Ar-CH	DMSO-d ₆
129.2	Ar-CH	DMSO-d ₆
128.8	Ar-CH	DMSO-d ₆
127.9	Ar-CH	DMSO-d ₆
123.4	Ar-CH	DMSO-d ₆
115.1	Ar-C	DMSO-d ₆

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for Quinoxalin-2(1H)-one Derivatives[1]

Wavenumber (cm ⁻¹)	Functional Group	Description
3320–3304	N-H	Stretching
3109–3009	C-H	Aromatic Stretching
1677–1671	C=O	Carbonyl Stretching
1620–1615	C=N	Stretching
1580–1412	C=C	Aromatic Ring Stretching

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of **3-Phenylquinoxalin-2(1H)-one**[2]

m/z	Relative Intensity (%)	Assignment
222	74	[M] ⁺
194	100	[M-CO] ⁺
90	22	
77	21	
63	28	

Experimental Protocols

Synthesis of **3-Phenylquinoxalin-2(1H)-one**[2]

A common synthetic route involves the reaction of an α -keto acid with an o-phenylenediamine. In a typical procedure, phenylglyoxylic acid (an α -keto acid) is reacted with o-phenylenediamine. The reaction can be carried out in a suitable solvent such as ethanol or acetic acid, often with heating. The product, **3-phenylquinoxalin-2(1H)-one**, precipitates from the reaction mixture upon cooling and can be purified by recrystallization.

Spectroscopic Analysis

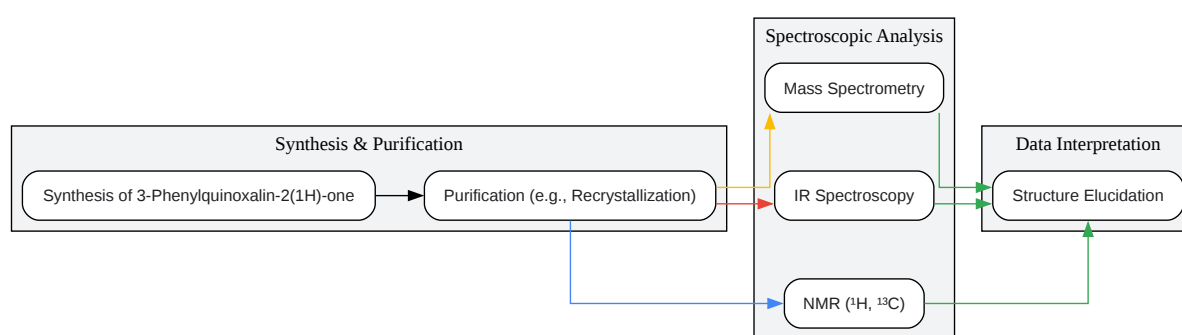
Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[2] The sample is dissolved in a deuterated solvent, commonly DMSO- d_6 or CDCl_3 . Chemical shifts are reported in parts per million (ppm) relative to an internal standard, tetramethylsilane (TMS).

Infrared (IR) Spectroscopy: IR spectra are obtained using an FT-IR spectrometer. The sample is typically prepared as a KBr pellet. The spectrum is recorded over a standard range, for example, $4000\text{--}400\text{ cm}^{-1}$.

Mass Spectrometry (MS): Mass spectra are acquired on a mass spectrometer, often using electron ionization (EI) or electrospray ionization (ESI).[2] The sample is introduced into the ion source, and the mass-to-charge ratios (m/z) of the resulting ions are detected.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized chemical compound like **3-Phenylquinoxalin-2(1H)-one**.



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Caption: General workflow for synthesis and spectroscopic characterization.

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References

- 1. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scialert.net [scialert.net]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Phenylquinoxalin-2(1H)-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073666#spectroscopic-data-nmr-ir-mass-of-3-phenylquinoxalin-2-1h-one]

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